molecular formula C11H17NO4 B1469208 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid CAS No. 1339549-68-6

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid

Cat. No. B1469208
CAS RN: 1339549-68-6
M. Wt: 227.26 g/mol
InChI Key: OFGNIEBAURMBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid could potentially involve nucleophilic acyl substitution reactions of carboxylic acids . Carboxylic acids can be converted to acid chlorides by reaction with thionyl chloride (SOCl2). During the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety which is a better leaving group .


Molecular Structure Analysis

The molecular formula of 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid is C22H22N2O6 . Its molecular weight is 410.426 g/mol . The InChI Key is MPVGCCAXXFLGIU-IBGZPJMESA-N .


Chemical Reactions Analysis

Carboxylic acids can be successfully converted into acid chlorides, acid anhydrides, esters, and amides through nucleophilic acyl substitution . The direct conversion of a carboxylic acid to an amide is difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates .

Mechanism of Action

In the reaction, the carboxylic acid adds to the DCC molecule to form a good leaving group which can then be displaced by an amine during nucleophilic acyl substitution . DCC induced coupling to form an amide linkage is an important reaction in the synthesis of peptides .

Safety and Hazards

The safety data sheet for 3-Allyloxycarbonylamino-cyclohexanecarboxylic acid indicates that it is recommended for use as laboratory chemicals . It should not be used for food, drug, pesticide, or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGNIEBAURMBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyloxycarbonylamino-cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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